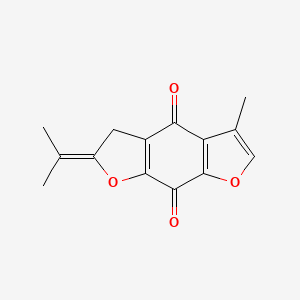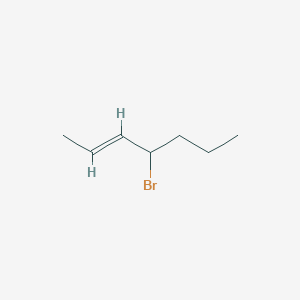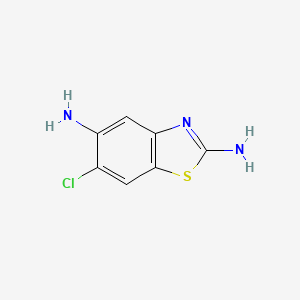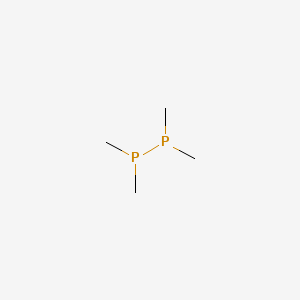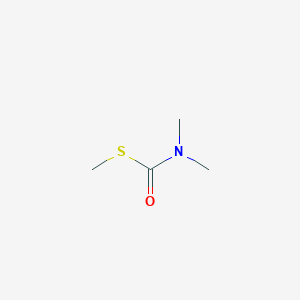
Carbamothioic acid, dimethyl-, S-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamothioic acid, dimethyl-, S-methyl ester is a chemical compound with the molecular formula C4H9NS2 and a molecular weight of 135.251 g/mol . It is also known by other names such as Carbamic acid, dimethyldithio-, methyl ester, and Methyl dimethyldithiocarbamate . This compound is characterized by its sulfur-containing functional groups, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of Carbamothioic acid, dimethyl-, S-methyl ester typically involves the reaction of dimethylamine with carbon disulfide, followed by methylation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the intermediate dimethyldithiocarbamate, which is then methylated using methyl iodide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
Carbamothioic acid, dimethyl-, S-methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
Carbamothioic acid, dimethyl-, S-methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pesticides, rubber chemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of Carbamothioic acid, dimethyl-, S-methyl ester involves its interaction with various molecular targets. The sulfur-containing functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Carbamothioic acid, dimethyl-, S-methyl ester can be compared with other similar compounds such as:
- Carbamothioic acid, dimethyl-, S-phenyl ester
- Carbamothioic acid, N,N-dimethyl-, S-methyl ester
- Dimethyldithiocarbamic acid methyl ester
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The unique combination of sulfur and methyl groups in this compound contributes to its distinct properties and applications .
Propiedades
Número CAS |
3013-02-3 |
|---|---|
Fórmula molecular |
C4H9NOS |
Peso molecular |
119.19 g/mol |
Nombre IUPAC |
S-methyl N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C4H9NOS/c1-5(2)4(6)7-3/h1-3H3 |
Clave InChI |
GCOMUEMCOXVZNI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


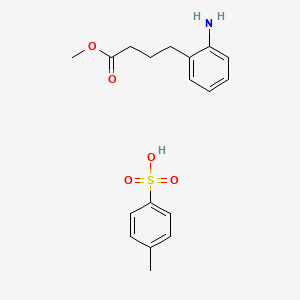
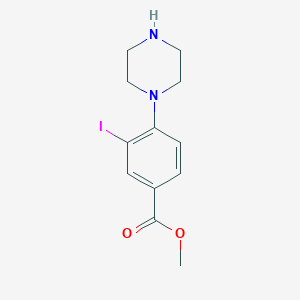

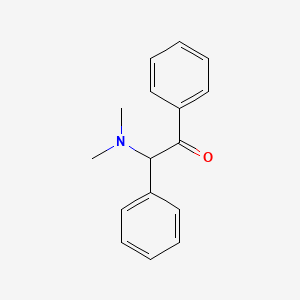

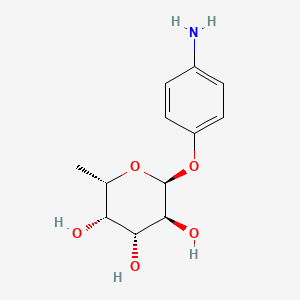
![dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13748741.png)
